Imrécoxib

Vue d'ensemble

Description

Imrecoxib est un médicament anti-inflammatoire non stéroïdien (AINS) sélectif de la cyclooxygénase-2 (COX-2). Il a été découvert grâce à une stratégie d'inhibition équilibrée de la COX-1 et de la COX-2. Imrecoxib est principalement indiqué pour le soulagement des symptômes douloureux associés à l'arthrose . Depuis son approbation en 2011, il a montré des utilisations potentielles hors AMM pour des affections telles que la fibrose pulmonaire idiopathique, la douleur périopératoire, le syndrome main-pied, la spondylarthrite axiale, la COVID-19, les lésions du cartilage et certaines tumeurs malignes telles que le cancer du poumon et du côlon .

Applications De Recherche Scientifique

Imrecoxib has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Imrecoxib is a cyclooxygenase-2 (COX-2) selective non-steroidal anti-inflammatory drug (NSAID) . The primary target of Imrecoxib is the COX-2 enzyme . This enzyme is involved in the conversion of arachidonic acid to prostaglandins, which play a key role in inflammation and pain .

Mode of Action

Imrecoxib exerts its therapeutic effects by selectively inhibiting the COX-2 enzyme . By inhibiting COX-2, Imrecoxib reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by Imrecoxib is the arachidonic acid pathway . By inhibiting COX-2, Imrecoxib prevents the conversion of arachidonic acid into prostaglandins . This results in a decrease in inflammation and pain .

Pharmacokinetics

Imrecoxib undergoes a strong first-pass metabolism in the human body . The main metabolic pathway is 4’-hydroxylation through the liver, which is catalyzed by CYP2C9 (62.5%), CYP2D6 (21.1%), and CYP3A4 (16.4%) . The pharmacokinetic data of Imrecoxib shows higher interindividual variability in elderly subjects compared with non-elderly subjects .

Result of Action

The molecular and cellular effects of Imrecoxib’s action include the down-regulation of COX-2 , vascular endothelial growth factor (VEGF)-C and matrix metalloproteinase (MMP)-9 expression . Imrecoxib effectively inhibits carrageenan-induced acute inflammation and adjuvant-induced chronic inflammation .

Action Environment

Environmental factors such as the patient’s age and renal function can influence the action, efficacy, and stability of Imrecoxib . For instance, the pharmacokinetics of Imrecoxib shows higher interindividual variability in elderly subjects compared with non-elderly subjects . Additionally, patients with renal insufficiency have statistically lower mean plasma concentration–time curves (AUC) of Imrecoxib .

Analyse Biochimique

Biochemical Properties

Imrecoxib plays a significant role in biochemical reactions by selectively inhibiting the cyclooxygenase-2 enzyme. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. Imrecoxib interacts with cyclooxygenase-2 by binding to its active site, thereby preventing the conversion of arachidonic acid to prostaglandin H2. This interaction is crucial for its anti-inflammatory effects .

Cellular Effects

Imrecoxib affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, imrecoxib has been shown to reduce the expression of pro-inflammatory cytokines and enzymes, such as interleukin-1β and matrix metalloproteinases, in chondrocytes. This reduction helps in alleviating inflammation and protecting cartilage from degradation .

Molecular Mechanism

The molecular mechanism of imrecoxib involves its selective inhibition of cyclooxygenase-2. By binding to the active site of cyclooxygenase-2, imrecoxib prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandin H2. This inhibition leads to a decrease in the production of pro-inflammatory prostaglandins, thereby reducing inflammation and pain. Additionally, imrecoxib has been shown to modulate the expression of various genes involved in inflammatory pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of imrecoxib have been observed to change over time. The stability and degradation of imrecoxib are critical factors that influence its long-term effects on cellular function. Studies have shown that imrecoxib remains stable under physiological conditions, but its efficacy may decrease over time due to metabolic degradation. Long-term studies have demonstrated that imrecoxib can maintain its anti-inflammatory effects for extended periods, although the degree of efficacy may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of imrecoxib vary with different dosages in animal models. At lower doses, imrecoxib effectively reduces inflammation and pain without causing significant adverse effects. At higher doses, imrecoxib may exhibit toxic effects, such as gastrointestinal irritation and renal toxicity. Threshold effects have been observed, where the therapeutic benefits of imrecoxib plateau at certain dosages, and further increases in dosage do not result in additional benefits .

Metabolic Pathways

Imrecoxib is involved in various metabolic pathways, including its metabolism by cytochrome P450 enzymes. The primary metabolic pathways of imrecoxib involve hydroxylation and carboxylation, leading to the formation of its main metabolites. These metabolites are further conjugated and excreted from the body. Imrecoxib’s interaction with cytochrome P450 enzymes can influence its metabolic flux and the levels of its metabolites .

Transport and Distribution

Imrecoxib is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. Imrecoxib’s localization and accumulation within specific tissues are influenced by its binding affinity to these transporters and proteins. This distribution is crucial for its therapeutic effects, as it ensures that imrecoxib reaches the target sites of inflammation .

Subcellular Localization

The subcellular localization of imrecoxib plays a significant role in its activity and function. Imrecoxib is primarily localized in the cytoplasm, where it interacts with cyclooxygenase-2. Post-translational modifications and targeting signals may direct imrecoxib to specific cellular compartments, enhancing its efficacy. The subcellular localization of imrecoxib ensures that it exerts its effects precisely at the sites of inflammation .

Méthodes De Préparation

La synthèse de l'imrecoxib implique plusieurs étapes clés :

Réaction de bromation :

Réaction de couplage : INT-1 est ensuite couplé à l'acide 4-méthylthiophénylboronique en présence de palladium et d'un sel inorganique pour former INT-2.

Réaction d'oxydation : INT-2 subit une réaction avec l'acide m-chloroperoxybenzoïque pour produire INT-3.

Synthèse de pyrrole de Barton-Zard : INT-3 est mis en réaction avec du 2,2-diéthoxy-1-isocyanoéthane en conditions alcalines pour produire INT-4.

Réaction du peroxyde d'hydrogène : INT-4 est ensuite mis en réaction avec du peroxyde d'hydrogène pour former INT-5.

Réaction de N-alkylation : Enfin, INT-5 est soumis à une réaction de N-alkylation avec du sulfate de dipropyle en conditions alcalines pour obtenir l'imrecoxib.

Analyse Des Réactions Chimiques

L'imrecoxib subit diverses réactions chimiques, notamment :

Substitution : L'imrecoxib peut participer à des réactions de substitution, en particulier impliquant ses noyaux aromatiques et ses groupes sulfonyle.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent :

Agents oxydants : Peroxyde d'hydrogène, acide m-chloroperoxybenzoïque.

Agents réducteurs :

Catalyseurs : Le palladium est couramment utilisé dans les réactions de couplage.

Applications de recherche scientifique

L'imrecoxib a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

L'imrecoxib exerce ses effets en inhibant sélectivement l'enzyme COX-2, qui est impliquée dans le processus inflammatoire. En inhibant la COX-2, l'imrecoxib réduit la production de prostaglandines pro-inflammatoires, soulageant ainsi la douleur et l'inflammation . Les cibles moléculaires et les voies impliquées comprennent la régulation négative de la COX-2, du facteur de croissance endothélial vasculaire (VEGF)-C et de l'expression de la métalloprotéinase matricielle (MMP)-9 .

Comparaison Avec Des Composés Similaires

L'imrecoxib est comparé à d'autres inhibiteurs sélectifs de la COX-2 tels que le célécoxib et le rofécoxib. Si tous ces composés partagent un mécanisme d'action similaire, l'imrecoxib présente certaines caractéristiques uniques :

Incidence plus faible d'hypertension : L'imrecoxib présente une incidence plus faible d'hypertension nouvelle apparition par rapport aux autres inhibiteurs de la COX-2.

Sécurité gastro-intestinale : Il présente moins de toxicités gastro-intestinales que les AINS non sélectifs.

Interactions médicamenteuses : L'imrecoxib présente un risque plus faible d'interactions médicamenteuses par rapport au célécoxib.

Les composés similaires comprennent :

Célécoxib : Un autre inhibiteur sélectif de la COX-2 utilisé pour des indications similaires.

Rofécoxib : Un inhibiteur sélectif de la COX-2 qui a été retiré du marché en raison de risques cardiovasculaires.

L'inhibition équilibrée de la COX-1 et de la COX-2 par l'imrecoxib le rend plus adapté aux patients âgés et à ceux présentant un risque plus élevé d'effets secondaires gastro-intestinaux et cardiovasculaires .

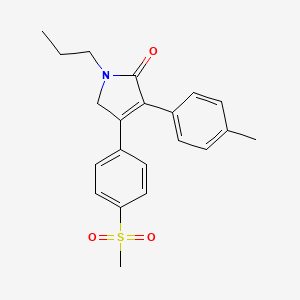

Propriétés

IUPAC Name |

4-(4-methylphenyl)-3-(4-methylsulfonylphenyl)-1-propyl-2H-pyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3S/c1-4-13-22-14-19(16-9-11-18(12-10-16)26(3,24)25)20(21(22)23)17-7-5-15(2)6-8-17/h5-12H,4,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMZZGKKZDJGAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CC(=C(C1=O)C2=CC=C(C=C2)C)C3=CC=C(C=C3)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395683-14-4 | |

| Record name | Imrecoxib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0395683144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imrecoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12354 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IMRECOXIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SGW6W5758V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

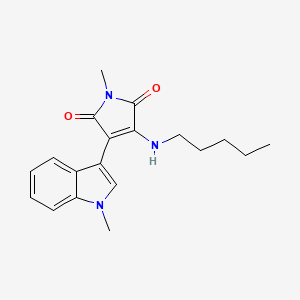

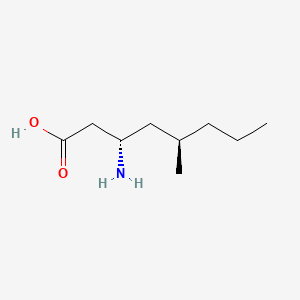

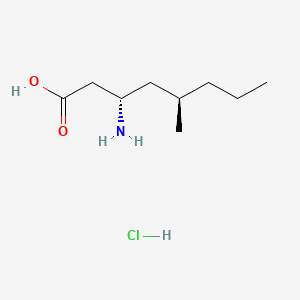

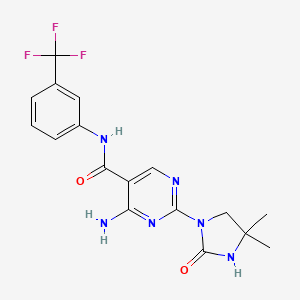

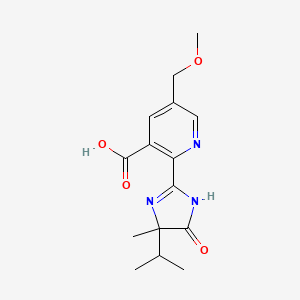

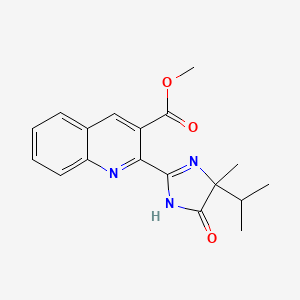

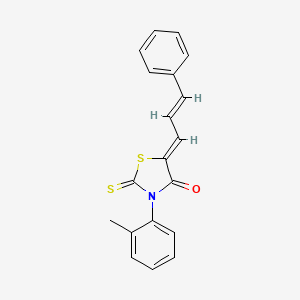

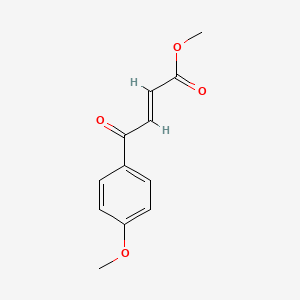

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of imrecoxib?

A1: Imrecoxib exerts its therapeutic effects by selectively inhibiting COX-2, an enzyme responsible for the production of prostaglandins, key mediators of inflammation and pain. [, , , , ]

Q2: How does the selectivity of imrecoxib for COX-2 compare to other NSAIDs?

A2: Imrecoxib is classified as a moderately selective COX-2 inhibitor. While it primarily targets COX-2, it also exhibits some inhibitory activity towards COX-1, albeit to a lesser extent. This balanced inhibition is thought to contribute to its efficacy and safety profile. [, ]

Q3: What are the downstream effects of COX-2 inhibition by imrecoxib?

A3: By inhibiting COX-2, imrecoxib reduces the production of prostaglandins, thereby mitigating inflammation and alleviating pain. This mechanism underpins its therapeutic benefits in conditions like osteoarthritis and axial spondyloarthritis. [, , , , ]

Q4: What is the molecular formula and weight of imrecoxib?

A4: This information is not explicitly provided in the provided research abstracts.

Q5: Is there any spectroscopic data available for imrecoxib?

A5: The provided research abstracts do not include specific spectroscopic data like NMR or IR spectra for imrecoxib.

Q6: What is known about the stability of imrecoxib under various conditions?

A6: Research indicates that imrecoxib demonstrates stability in various formulations, including tablets. Specific stability data under different storage conditions (temperature, humidity) would require further investigation. [, ]

Q7: Does imrecoxib exhibit any catalytic properties?

A7: Imrecoxib is not known to possess catalytic properties. Its primary mode of action involves enzyme inhibition rather than catalysis.

Q8: Have any computational studies been conducted on imrecoxib?

A8: Yes, molecular docking studies have been performed to investigate the binding affinity of imrecoxib to CYP2C9 and CYP2D6 enzymes, providing insights into its metabolic profile. []

Q9: What formulation strategies have been explored to enhance the stability, solubility, or bioavailability of imrecoxib?

A9: The provided research abstracts primarily focus on the clinical evaluation of imrecoxib tablets. Detailed investigations into alternative formulations or strategies to enhance its bioavailability are not discussed.

Q10: Is there information regarding the compliance of imrecoxib development and production with SHE regulations?

A10: The provided research abstracts primarily focus on the pharmacological and clinical aspects of imrecoxib. Details about its manufacturing processes and compliance with SHE regulations are not discussed.

Q11: What is the ADME profile of imrecoxib?

A12: Imrecoxib is extensively metabolized in the liver, primarily by CYP3A4 and CYP2D6 enzymes. [, , , ] The major metabolic pathway involves oxidation of the 4′-methyl group to form a hydroxymethyl metabolite (M1) and further to a carboxylic acid metabolite (M2). [, ] M2 is the major circulating metabolite in humans. [, ] The majority of the administered dose is excreted in feces. [] More detailed information on absorption and distribution can be found in the research. [, ]

Q12: Are there any known drug-drug interactions with imrecoxib?

A13: While imrecoxib is metabolized by CYP enzymes, one study suggests it has a weaker risk of drug interaction compared to celecoxib. [, ]

Q13: What preclinical models have been used to investigate the efficacy of imrecoxib?

A13: Preclinical studies have employed various animal models, including:

- Rat carrageenan-induced paw edema: This model assesses the acute anti-inflammatory effects of imrecoxib. []

- Rat adjuvant-induced arthritis: This model evaluates the efficacy of imrecoxib in chronic inflammatory arthritis. []

- A549 cell nude mice xenograft model: This model explores the potential of imrecoxib in combination with lobaplatin for controlling non-small cell lung cancer growth and inhibiting invasion and metastasis. []

Q14: What clinical trials have been conducted with imrecoxib?

A14: Several clinical trials have investigated the efficacy and safety of imrecoxib in humans, mainly focusing on:

- Osteoarthritis (OA): Phase II and IV trials have demonstrated the efficacy of imrecoxib in relieving pain and improving function in patients with knee OA. [, ]

- Axial Spondyloarthritis (axSpA): Studies have shown imrecoxib to be effective in improving disease activity, functional parameters, and inflammatory markers in axSpA patients. [, , , ]

- Postoperative Pain: Imrecoxib has been studied for its analgesic effects following oral surgery and total hip arthroplasty. [, ]

Q15: Are there any known mechanisms of resistance to imrecoxib?

A15: The provided research abstracts do not specifically address resistance mechanisms to imrecoxib.

Q16: Have any targeted drug delivery strategies been explored for imrecoxib?

A16: The research abstracts provided do not discuss targeted drug delivery strategies for imrecoxib.

Q17: What analytical methods have been used to characterize and quantify imrecoxib?

A17: Several analytical techniques have been employed in imrecoxib research:

- High-Performance Liquid Chromatography (HPLC): Used for separating and quantifying imrecoxib and its metabolites in various matrices, including tablets and biological samples. [, ]

- Liquid Chromatography-Mass Spectrometry (LC/MS): Employed for sensitive and specific detection and quantification of imrecoxib and its metabolites in biological samples, particularly plasma. [, , ]

Q18: Is there information available regarding the environmental impact and degradation of imrecoxib?

A18: The provided research abstracts do not include information about the environmental fate or ecotoxicological profile of imrecoxib.

Q19: Has imrecoxib been compared to other NSAIDs in terms of efficacy, safety, or cost-effectiveness?

A19: Yes, several studies have compared imrecoxib with celecoxib, another selective COX-2 inhibitor, and diclofenac, a non-selective NSAID:

- Efficacy: Studies suggest comparable efficacy between imrecoxib and celecoxib in managing OA and axSpA. [, , ]

- Safety: Imrecoxib appears to have a more favorable cardiovascular safety profile compared to other selective COX-2 inhibitors and a lower risk of gastrointestinal side effects than non-selective NSAIDs. [, ]

- Cost-Effectiveness: Research indicates that imrecoxib may be more cost-effective than celecoxib for treating OA. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-2-(1-methylpiperidin-1-ium-1-yl)acetamide;iodide](/img/structure/B1671745.png)

![(3S,5S,8S,9S,10R,13R,14R,17R)-17-[(1R)-1-(6-methoxy-2,4-dihydro-1,3-benzoxazin-3-yl)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1671746.png)